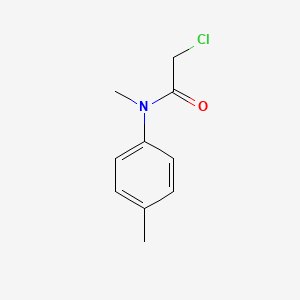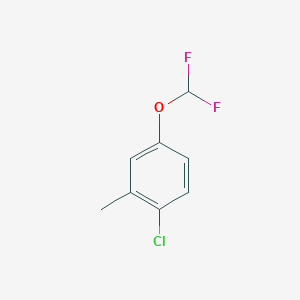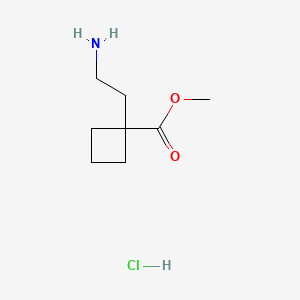![molecular formula C9H14O B15315731 5-Isopropylbicyclo[3.1.0]hexan-2-one CAS No. 513-20-2](/img/structure/B15315731.png)
5-Isopropylbicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propan-2-ylbicyclo[31This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-propan-2-ylbicyclo[3.1.0]hexan-4-one can be synthesized through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields and high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for 1-propan-2-ylbicyclo[3.1.0]hexan-4-one are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-propan-2-ylbicyclo[3.1.0]hexan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-propan-2-ylbicyclo[3.1.0]hexan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-propan-2-ylbicyclo[3.1.0]hexan-4-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thujone: A structurally similar compound with the molecular formula C10H16O.
Umbellulone: Another bicyclic ketone with a similar structure and molecular formula C10H14O.
Uniqueness
1-propan-2-ylbicyclo[3.1.0]hexan-4-one is unique due to its specific bicyclo[3.1.0]hexane structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
513-20-2 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
5-propan-2-ylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C9H14O/c1-6(2)9-4-3-8(10)7(9)5-9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
MDDYCNAAAZKNAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C12CCC(=O)C1C2 |
Point d'ébullition |
218.00 to 219.00 °C. @ 760.00 mm Hg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
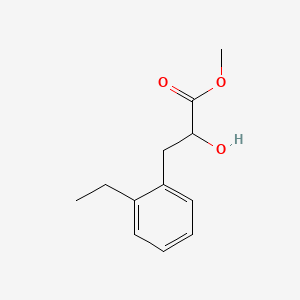
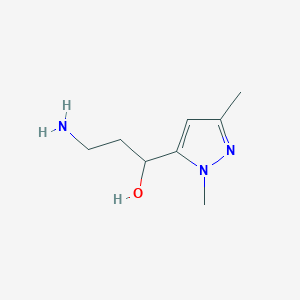
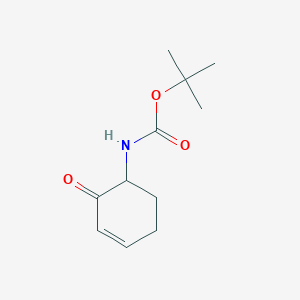





![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
